molecular formula C15H24O2 B15181339 Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate CAS No. 93892-58-1

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate

Cat. No.: B15181339
CAS No.: 93892-58-1
M. Wt: 236.35 g/mol
InChI Key: ZMXFFZBRNBVZAS-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate is a chemical compound with the molecular formula C15H24O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring system with multiple methyl groups and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction produces a monocyclic intermediate, which is then cyclized using phosphoric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4,6,7,8,8a-octahydro-2,8,8-trimethyl-2-naphthoate is unique due to its specific arrangement of methyl groups and the presence of a methyl ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

93892-58-1

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

methyl 2,8,8-trimethyl-1,3,4,6,7,8a-hexahydronaphthalene-2-carboxylate

InChI

InChI=1S/C15H24O2/c1-14(2)8-5-6-11-7-9-15(3,10-12(11)14)13(16)17-4/h6,12H,5,7-10H2,1-4H3

InChI Key

ZMXFFZBRNBVZAS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC=C2C1CC(CC2)(C)C(=O)OC)C

Origin of Product

United States

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